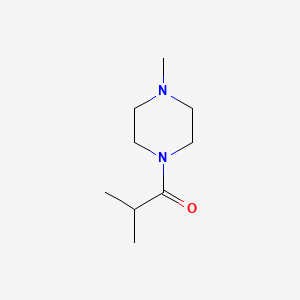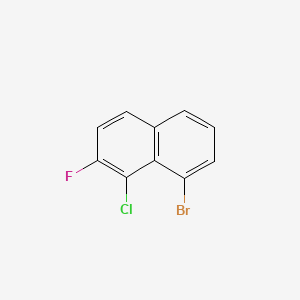
8-Bromo-1-chloro-2-fluoronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-1-chloro-2-fluoronaphthalene is a halogenated naphthalene derivative characterized by the presence of bromo, chloro, and fluoro substituents on the naphthalene ring system. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1-chloro-2-fluoronaphthalene typically involves halogenation reactions of naphthalene or its derivatives. One common method is the sequential halogenation of naphthalene, where the compound is first brominated, followed by chlorination and fluorination steps. The reaction conditions for these halogenation processes often require the use of halogenating agents such as bromine (Br2), chlorine (Cl2), and fluorine (F2) under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the halogenation reactions. Safety measures are also critical due to the hazardous nature of the halogenating agents used.
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-1-chloro-2-fluoronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of naphthalene-1,8-dicarboxylic acid or naphthalene-1,8-dione.
Reduction: Formation of partially hydrogenated derivatives like 8-bromo-1-chloro-2-fluorodecahydronaphthalene.
Substitution: Introduction of various functional groups leading to compounds such as 8-bromo-1-chloro-2-fluoroaniline or 8-bromo-1-chloro-2-fluorophenol.
Aplicaciones Científicas De Investigación
8-Bromo-1-chloro-2-fluoronaphthalene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a fluorescent probe in biological imaging and as a reagent in biochemical assays.
Medicine: It may be utilized in the development of new drugs, particularly those targeting specific biological pathways.
Industry: Its unique properties make it suitable for use in the production of advanced materials, such as semiconductors and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism by which 8-Bromo-1-chloro-2-fluoronaphthalene exerts its effects depends on its specific application. For example, in biological imaging, the compound may interact with specific cellular components, leading to fluorescence emission. In drug development, it may bind to molecular targets such as enzymes or receptors, modulating their activity.
Molecular Targets and Pathways Involved:
Fluorescent Probes: Interaction with cellular components like nucleic acids or proteins.
Drug Development: Binding to enzymes or receptors involved in disease pathways.
Comparación Con Compuestos Similares
2-Bromo-6-fluoronaphthalene
1-Bromo-8-fluoronaphthalene
1-Chloro-2-fluoronaphthalene
1-Bromo-2-chloronaphthalene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C10H5BrClF |
|---|---|
Peso molecular |
259.50 g/mol |
Nombre IUPAC |
8-bromo-1-chloro-2-fluoronaphthalene |
InChI |
InChI=1S/C10H5BrClF/c11-7-3-1-2-6-4-5-8(13)10(12)9(6)7/h1-5H |
Clave InChI |
OOEXJYLLEFODSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)C(=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-(Diphenylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B15362318.png)
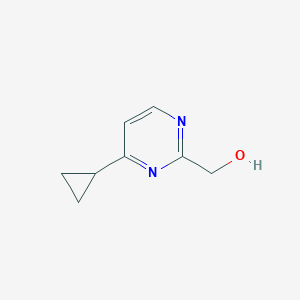
![tert-butyl N-{[(3R)-1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-3-yl]methyl}carbamate](/img/structure/B15362329.png)
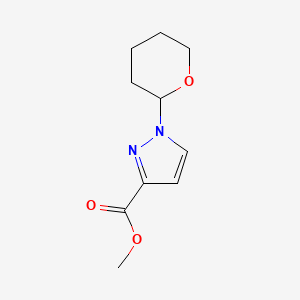
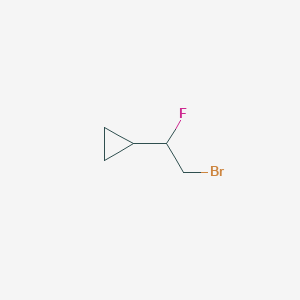
![5-Ethyl-2,2-dimethyl-5-{[(prop-2-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B15362352.png)
![ethyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B15362360.png)
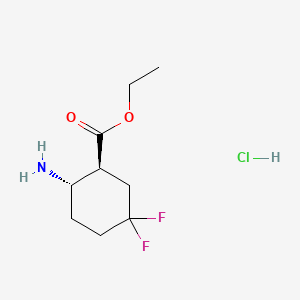
![5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B15362367.png)
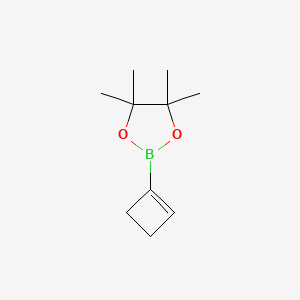
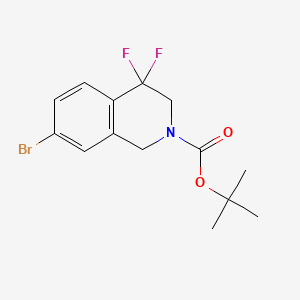

![Methyl (3-iodo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate](/img/structure/B15362386.png)
